(4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a pyrazolone core, a tert-butyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the tert-butyl group and the aromatic substituents. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitro group to an amine group.
Substitution: Aromatic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers may study its activity against various diseases and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one include other pyrazolone derivatives and compounds with similar aromatic substituents. Examples include:
- 1-Phenyl-3-methyl-4-(4-nitrophenyl)-5-pyrazolone
- 3-tert-Butyl-4-(4-chlorophenyl)-1-phenyl-5-pyrazolone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-26(2,3)24-22(25(31)29(28-24)19-7-5-4-6-8-19)16-17-15-20(30(32)33)11-14-23(17)34-21-12-9-18(27)10-13-21/h4-16H,1-3H3/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFOYWFVYTZTTN-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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